Arachidoyl-DL-carnitine chloride

Description

Overview of Carnitine and Acylcarnitine Function in Biological Systems

Carnitine and its acylated forms, known as acylcarnitines, are indispensable for cellular metabolism. They act as key players in the transport and breakdown of fatty acids for energy and are involved in maintaining metabolic balance within the cell.

L-carnitine, a quaternary ammonium (B1175870) compound, is a critical nutrient for proper mitochondrial function. nih.gov Its primary and most well-understood role is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane, a barrier that is otherwise impermeable to these molecules. nih.govencyclopedia.pub This transport is essential for the process of β-oxidation, where fatty acids are broken down to produce acetyl-CoA. Acetyl-CoA then enters the citric acid cycle to generate ATP, the cell's primary energy currency. metwarebio.com

Beyond its role in fatty acid transport, L-carnitine is also crucial for regulating the intramitochondrial ratio of acetyl-CoA to free coenzyme A (CoA), which is vital for maintaining metabolic flexibility. nih.govencyclopedia.pub It also participates in the removal of toxic acyl groups from the mitochondria and plays a part in cellular detoxification, stabilization of cell membranes, and the regulation of ketogenesis and gluconeogenesis. nih.govencyclopedia.pub

Acylcarnitines are formed when a fatty acid's acyl group is attached to carnitine. metwarebio.com This family of molecules is diverse and can be categorized based on the length of the carbon chain of the attached fatty acid. researchgate.netresearchgate.net

The primary classifications are:

Short-chain acylcarnitines (SCACs): These have acyl chains with 2 to 5 carbon atoms. A key example is acetyl-L-carnitine (C2), which is involved in glucose metabolism and the transport of acetyl-CoA. metwarebio.com

Medium-chain acylcarnitines (MCACs): These possess acyl chains of 6 to 12 carbons. Octanoyl-L-carnitine (C8) is a representative MCAC involved in the metabolism of medium-chain fatty acids. metwarebio.com

Long-chain acylcarnitines (LCACs): With acyl chains of 13 to 20 carbons, these are essential for transporting long-chain fatty acids into the mitochondria. metwarebio.comresearchgate.net Palmitoyl-L-carnitine (C16) is a well-studied example. metwarebio.com

Very long-chain acylcarnitines (VLCACs): These have acyl chains longer than 20 carbons. researchgate.net

This classification helps in understanding their specific roles and the metabolic pathways they are involved in.

The Significance of Long-Chain Acylcarnitines in Cellular Homeostasis

Long-chain acylcarnitines (LCACs) are not merely transport molecules; they are also important signaling molecules that can influence various cellular processes. The accumulation of LCACs has been associated with cellular stress and can impact the integrity of cellular membranes. nih.gov For instance, high concentrations of LCACs can disrupt membrane function, potentially leading to negative consequences for cellular homeostasis. nih.gov

Research has shown that LCACs can activate cell stress pathways and, in some cases, induce cell death in muscle cells. nih.gov They are also implicated in modulating cardiac electrophysiology and excitation-contraction coupling, with high levels being associated with an increased risk of cardiovascular diseases. frontiersin.org Furthermore, LCACs can influence calcium homeostasis within cells, which is a critical aspect of numerous signaling pathways. nih.gov

Positioning of Arachidoyl-DL-Carnitine Chloride within the Acylcarnitine Landscape

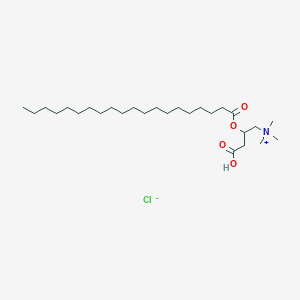

This compound is a specific long-chain acylcarnitine. Its name indicates that it is composed of carnitine esterified with arachidic acid (a 20-carbon saturated fatty acid) and is present as a racemic mixture of its D and L stereoisomers, with a chloride counter-ion.

| Property | Value | Source |

| CAS Number | 149116-07-4 | scbt.com |

| Molecular Formula | C27H54ClNO4 | scbt.com |

| Molecular Weight | 492.17 g/mol | scbt.com |

This compound is structurally similar to other long-chain acylcarnitines, such as the naturally occurring Arachidonoyl-L-carnitine. bertin-bioreagent.com Arachidonoyl-L-carnitine is formed from the conjugation of L-carnitine with arachidonic acid, a 20-carbon polyunsaturated fatty acid. caymanchem.comglpbio.com Like other LCACs, Arachidonoyl-L-carnitine facilitates the transport of its fatty acyl group into the mitochondria for metabolism. bertin-bioreagent.com

The key difference between this compound and Arachidonoyl-L-carnitine lies in the saturation of the fatty acid chain and the stereochemistry of the carnitine moiety. This compound contains a saturated 20-carbon acyl chain (arachidoyl), whereas Arachidonoyl-L-carnitine has a polyunsaturated 20-carbon acyl chain (arachidonoyl).

Stereochemistry plays a critical role in the biological activity of many molecules, and carnitine is no exception. mdpi.com The naturally occurring and biologically active form is L-carnitine. nih.govmedchemexpress.com D-carnitine, the other stereoisomer, is considered a xenobiotic compound and can have different, and sometimes antagonistic, effects. nih.govnih.gov

Structure

2D Structure

Properties

IUPAC Name |

(3-carboxy-2-icosanoyloxypropyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H53NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27(31)32-25(23-26(29)30)24-28(2,3)4;/h25H,5-24H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOCROGCULHZKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H54ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647366 | |

| Record name | 3-Carboxy-2-(icosanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149116-07-4 | |

| Record name | 3-Carboxy-2-(icosanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Biological and Biochemical Functions of Arachidoyl Dl Carnitine Chloride

Role in Fatty Acid Metabolism

The central role of carnitine and its acylated forms, such as Arachidoyl-DL-carnitine chloride, is to manage the transport and breakdown of fatty acids for energy. bertin-bioreagent.comnih.gov This function is critical in tissues with high energy demands, like muscle and heart. nih.govnbinno.com

Facilitation of Long-Chain Fatty Acid Transport into Mitochondria

Long-chain fatty acids cannot freely cross the inner mitochondrial membrane, which is impermeable to them. nih.govyoutube.comnih.govfrontiersin.org To overcome this barrier, cells utilize a specialized transport mechanism known as the carnitine shuttle. youtube.comfrontiersin.org In this process, the fatty acid (in this case, arachidic acid as arachidoyl-CoA) is esterified to carnitine.

The key steps are:

Activation: The long-chain fatty acid is first activated to its coenzyme A (CoA) derivative, forming arachidoyl-CoA in the cytoplasm. encyclopedia.pub

Esterification: The enzyme Carnitine Palmitoyltransferase 1 (CPT-1), located on the outer mitochondrial membrane, transfers the arachidoyl group from CoA to carnitine, forming Arachidoyl-carnitine. nih.govencyclopedia.pubresearchgate.net

Translocation: The newly formed Arachidoyl-carnitine is then shuttled across the inner mitochondrial membrane into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT). frontiersin.orgencyclopedia.pubresearchgate.netnih.gov This transporter works by exchanging an incoming acylcarnitine for a free carnitine molecule leaving the matrix. frontiersin.org

This transport is essential, as a deficiency in the carnitine system can impair energy production from fats, especially during periods of fasting or stress. researchgate.net

Interactive Data Table: Key Components of the Carnitine Shuttle

| Component | Location | Function |

|---|---|---|

| Carnitine Palmitoyltransferase 1 (CPT-1) | Outer Mitochondrial Membrane | Catalyzes the formation of acylcarnitine from acyl-CoA and carnitine. nih.govresearchgate.net |

| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports acylcarnitine into the mitochondrial matrix in exchange for free carnitine. encyclopedia.pubresearchgate.netnih.gov |

| Carnitine Palmitoyltransferase 2 (CPT-2) | Inner Mitochondrial Membrane (Matrix Side) | Converts acylcarnitine back into acyl-CoA and free carnitine within the matrix. frontiersin.orgencyclopedia.pubnih.gov |

Participation in Mitochondrial Beta-Oxidation

Once inside the mitochondrial matrix, Arachidoyl-carnitine cannot directly enter the metabolic breakdown pathway. The enzyme Carnitine Palmitoyltransferase 2 (CPT-2), located on the matrix side of the inner mitochondrial membrane, reverses the process by transferring the arachidoyl group back to a mitochondrial CoA molecule. frontiersin.orgencyclopedia.pub This regenerates arachidoyl-CoA within the matrix and releases a free carnitine molecule, which is then transported back to the cytoplasm to be reused. researchgate.net

The reformed arachidoyl-CoA is now available as a substrate for mitochondrial beta-oxidation. encyclopedia.pubnih.gov This is a cyclical process where the long fatty acid chain is cleaved into two-carbon units of acetyl-CoA. youtube.com This acetyl-CoA can then enter the citric acid cycle (Krebs cycle) to generate energy. youtube.comresearchgate.net Acylcarnitines are thus crucial intermediates that serve as biomarkers for perturbations in various metabolic pathways, including fatty acid oxidation. nih.gov

Modulation of Lipid Metabolism

The carnitine system, including the formation of acylcarnitines like this compound, plays a broader role in modulating lipid metabolism. By facilitating the transport of fatty acids into mitochondria for oxidation, L-carnitine can reduce the availability of these fatty acids for lipid synthesis pathways, such as the formation of triglycerides. nih.gov

Influence on Cellular Bioenergetics

By directly linking fatty acid catabolism to the cell's energy-generating machinery, this compound has a profound influence on cellular bioenergetics.

Impact on Cellular Energy Production Pathways

The primary function of this compound in bioenergetics is to supply fuel for adenosine (B11128) triphosphate (ATP) production. nbinno.comnih.gov The beta-oxidation of the arachidoyl group delivered by the carnitine shuttle yields multiple molecules of acetyl-CoA. nih.govresearchgate.net

This acetyl-CoA is a critical metabolic hub:

It enters the citric acid cycle (TCA cycle) , where it is further oxidized. researchgate.net

Each turn of the TCA cycle produces electron donors, namely NADH and FADH2 . researchgate.net

These electron donors feed into the electron transport chain (ETC) , driving the process of oxidative phosphorylation to produce the vast majority of cellular ATP. nih.gov

Therefore, the transport of long-chain fatty acids via their carnitine esters is indispensable for sustaining high rates of ATP synthesis in tissues that rely heavily on fat for fuel. nbinno.comnih.gov

Interactive Data Table: Research Findings on Acylcarnitines and Metabolism

| Acylcarnitine Studied | Finding | Implication | Reference |

|---|---|---|---|

| Arachidonoyl-carnitine (C20:4) | Associated with increased glucose and decreased HDL-C in hypertensive patients. | May act as a biomarker for adverse cardiometabolic responses. | nih.gov |

| L-carnitine (general) | Supplementation increased HDL-C and Apo-A1, and slightly decreased triglycerides in CAD patients. | Modulates lipid profiles, potentially by increasing fatty acid oxidation. | nih.gov |

| Propionyl-l-carnitine (PLC) | Modulated intramitochondrial transfer of fatty acids and had positive effects on mitochondrial activity under oxidative stress. | Can improve cellular adaptation to stress. | nih.gov |

Interplay with Mitochondrial Respiration

Mitochondrial respiration is the process of oxygen consumption by the electron transport chain to generate ATP. By providing the substrate (arachidoyl-CoA) for beta-oxidation, which in turn supplies the electron transport chain with NADH and FADH2, this compound directly supports the rate of mitochondrial respiration. nih.gov

Studies on various acylcarnitines have demonstrated their ability to influence mitochondrial respiratory function. For instance, in mouse oocytes under oxidative stress, a mixture of acylcarnitines was able to prevent modifications of oocyte respiration and ATP production. nih.gov Specifically, certain acylcarnitines were observed to affect the spare respiratory capacity, which is the cell's ability to respond to an increased energy demand. nih.gov Furthermore, L-carnitine can protect mitochondrial function by preventing the harmful effects of excess lipid accumulation, such as mitochondrial membrane depolarization and the inhibition of cellular respiration. nih.govelsevierpure.com This highlights the integral role of the carnitine system in maintaining the efficiency and integrity of mitochondrial bioenergetics.

Involvement in Cellular Signaling Pathways

Recent studies have illuminated the capacity of long-chain acylcarnitines to act as signaling molecules, influencing a variety of cellular pathways. This signaling activity appears to be dependent on the chain length and saturation of the fatty acid component.

The concept of lipid molecules acting as second messengers is well-established, with diacylglycerol and inositol (B14025) triphosphate being classic examples. The structural characteristics of this compound, particularly its arachidonic acid moiety, suggest its potential to function in a similar capacity.

Arachidonic acid itself is a well-known precursor to a vast array of signaling molecules, including prostaglandins (B1171923), leukotrienes, and thromboxanes, collectively known as eicosanoids. nih.govyoutube.com These molecules are pivotal in inflammation, immunity, and the regulation of physiological processes. Furthermore, free arachidonic acid can directly modulate the activity of certain enzymes, including some isoforms of protein kinase C (PKC). wikipedia.org

Research on other long-chain acylcarnitines has demonstrated their ability to influence key signaling components. For instance, studies have shown that long-chain acylcarnitines can lead to the activation of protein kinase C. nih.gov Acetyl-L-carnitine, a shorter-chain acylcarnitine, has also been shown to increase the activity of protein kinase C in the brain. nih.gov This suggests that the arachidoyl moiety of this compound could potentially be released or the intact molecule itself could interact with and modulate the activity of signaling proteins like PKC, thereby functioning as a lipid-derived second messenger.

Moreover, long-chain acylcarnitines have been found to rapidly increase intracellular calcium concentrations. nih.govnih.gov This elevation in cytosolic calcium is a ubiquitous second messenger signal that triggers a multitude of cellular responses, from muscle contraction to gene expression. The ability of long-chain acylcarnitines to induce calcium release from intracellular stores or affect its influx across the plasma membrane further supports their role as signaling molecules. nih.gov

Beyond acting as a direct second messenger, this compound may contribute to broader cellular signaling networks by influencing key protein kinase cascades and inflammatory pathways.

Studies on long-chain acylcarnitines have revealed their capacity to activate mitogen-activated protein kinase (MAPK) pathways, including c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK). nih.govnih.gov The activation of these pathways can lead to a diverse range of cellular outcomes, including cell proliferation, differentiation, and apoptosis. For example, myristoyl-L-carnitine (C14) has been shown to induce the phosphorylation of JNK and ERK in murine macrophages. nih.gov

Furthermore, long-chain acylcarnitines have been implicated in promoting pro-inflammatory signaling. They can induce the expression of cyclooxygenase-2 (COX-2) and the production of pro-inflammatory cytokines in a chain length-dependent manner. nih.gov This pro-inflammatory activity may be mediated, at least in part, through the activation of pattern recognition receptor (PRR) associated pathways, as knockdown of the adaptor protein MyD88 has been shown to blunt these effects. nih.gov

The presence of arachidonoyl-carnitine has been specifically associated with adverse cardiometabolic responses in hypertensive patients, including increased glucose levels. nih.gov This finding suggests a direct link between this specific long-chain acylcarnitine and the modulation of metabolic and cardiovascular signaling pathways.

Interactive Data Table: Effects of Long-Chain Acylcarnitines on Cellular Signaling

| Acylcarnitine | Cell Type | Signaling Pathway/Effect | Research Finding |

| Myristoyl-L-carnitine (C14) | Murine Macrophages (RAW 264.7) | Activation of JNK and ERK phosphorylation | Induced phosphorylation of common downstream components of proinflammatory signaling pathways. nih.gov |

| Myristoyl-L-carnitine (C14) | Murine Macrophages (RAW 264.7) | Induction of COX-2 expression | Demonstrated a chain length-dependent induction of this pro-inflammatory enzyme. nih.gov |

| Long-chain acylcarnitines (C14, C16, C18, C18:1) | Differentiated C2C12 myotubes | Increased IL-6 production | Showed a dose-dependent increase in this myokine, indicative of a cellular stress response. nih.gov |

| Palmitoyl-L-carnitine (C16) | Differentiated C2C12 myotubes | Activation of JNK, ERK, and p38 MAPK | Activated these key stress-activated protein kinases. nih.gov |

| Palmitoyl-L-carnitine (C16) | Differentiated C2C12 myotubes | Increased intracellular calcium | Rapidly increased cytosolic calcium levels, a key second messenger. nih.gov |

| Arachidonoyl-carnitine (C20:4) | Hypertensive Patients | Associated with increased glucose | The presence of this acylcarnitine was significantly associated with higher glucose levels. nih.gov |

Interactive Data Table: Signaling Pathways Associated with Arachidonic Acid

| Signaling Pathway | Key Enzymes/Mediators | Cellular Function |

| Cyclooxygenase (COX) Pathway | COX-1, COX-2, Prostaglandins, Thromboxanes | Inflammation, pain, fever, blood clotting nih.govyoutube.com |

| Lipoxygenase (LOX) Pathway | 5-LOX, 12-LOX, 15-LOX, Leukotrienes, Lipoxins | Inflammation, immune response, asthma nih.govacs.org |

| Cytochrome P450 (CYP) Pathway | CYP epoxygenases and hydroxylases, EETs, HETEs | Regulation of vascular tone, inflammation nih.gov |

| Protein Kinase C (PKC) Activation | Direct binding and activation of specific PKC isoforms | Regulation of cell growth, differentiation, and apoptosis wikipedia.org |

Iii. Metabolic Pathways and Regulation of Arachidoyl Dl Carnitine Chloride

Biosynthesis and Conversion Pathways

Arachidoyl-DL-carnitine chloride is a synthetic derivative of carnitine, a naturally occurring compound vital for fatty acid metabolism. cymitquimica.com Its biosynthesis involves the conjugation of carnitine with arachidonic acid. This process is part of the broader metabolic pathways of acylcarnitines, which are essential for transporting long-chain fatty acids into the mitochondria for energy production.

Conjugation of Carnitine to Arachidonic Acid

The formation of arachidoyl-DL-carnitine involves the esterification of the hydroxyl group of carnitine with the carboxyl group of arachidonic acid. This reaction is a specific instance of the general process by which acyl-CoAs are converted to acylcarnitines. nih.gov L-carnitine, a small, polar molecule, plays a crucial role in energy metabolism by facilitating the transport of long-chain fatty acids across the inner mitochondrial membrane, a process known as the carnitine shuttle. researchgate.netmedchemexpress.com The conjugation with carnitine is a key step that allows these fatty acids, which would otherwise be impermeable to the mitochondrial membrane, to enter the mitochondrial matrix for β-oxidation. youtube.comyoutube.com While carnitine conjugation is a major metabolic pathway for some xenobiotic carboxylic acids, the formation of benzoylcarnitine (B216616) from benzoic acid in rats suggests that this pathway might be more general for various acids, albeit sometimes at low levels. researchgate.net

Enzymatic Systems Involved in Acylcarnitine Formation (e.g., Carnitine Palmitoyl Transferases)

The enzymatic conversion of acyl-CoAs to acylcarnitines is primarily catalyzed by a family of enzymes known as carnitine acyltransferases. wikipedia.org Specifically, Carnitine Palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, is responsible for transferring the acyl group from a long-chain fatty acyl-CoA, such as arachidoyl-CoA, to L-carnitine. wikipedia.orgyoutube.com This reaction forms the corresponding acylcarnitine, in this case, arachidoylcarnitine. frontiersin.org

There are three known isoforms of CPT1: CPT1A (liver), CPT1B (muscle), and CPT1C (brain). wikipedia.org CPT1 is a rate-limiting step in fatty acid oxidation and is subject to regulation, notably by malonyl-CoA, an intermediate in fatty acid synthesis. wikipedia.orgyoutube.com This regulation prevents the simultaneous occurrence of fatty acid synthesis and breakdown. youtube.com

Once formed, the acylcarnitine is transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). youtube.comfrontiersin.org Inside the mitochondrial matrix, Carnitine Palmitoyltransferase II (CPT2) catalyzes the reverse reaction, converting the acylcarnitine back to acyl-CoA and freeing carnitine to be shuttled back to the cytosol. youtube.comourbiochemistry.com The regenerated acyl-CoA can then enter the β-oxidation pathway to produce energy. ourbiochemistry.com

Catabolism and Turnover

The catabolism of this compound would involve the cleavage of the ester bond, releasing carnitine and arachidonic acid. This process is essentially the reverse of its synthesis, catalyzed by enzymes like carnitine acyltransferases within the mitochondria. Once arachidoyl-CoA is reformed in the mitochondrial matrix, it can undergo β-oxidation. ourbiochemistry.com The β-oxidation spiral consists of a sequence of four reactions that result in the shortening of the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, FADH2, and NADH. quizlet.com

The released carnitine is then transported back to the cytoplasm to participate in the transport of other fatty acids. The turnover of acylcarnitines is a dynamic process, reflecting the balance between fatty acid supply and demand for energy. Elevated levels of long-chain acylcarnitines in plasma can be indicative of metabolic disorders where fatty acid oxidation is impaired. nih.gov

Interrelationships with Other Metabolic Pathways

Influence on Drug Interactions and Metabolite Levels

Acylcarnitines, including by extension arachidoylcarnitine, can serve as biomarkers for perturbations in various metabolic pathways beyond just fatty acid oxidation, such as amino acid catabolism. nih.gov The presence of arachidonoyl-carnitine has been associated with adverse cardiometabolic responses in hypertensive patients treated with the β-blocker atenolol (B1665814). nih.gov In a study of Caucasian hypertensive patients, the presence of arachidonoyl-carnitine (C20:4) at baseline was significantly associated with increased glucose levels after atenolol treatment. nih.gov This suggests a complex interaction between atenolol, carnitine metabolism, and glucose homeostasis.

Furthermore, carnitine itself can interact with certain medications. For instance, L-carnitine may increase the effects of anticoagulants like warfarin (B611796) and acenocoumarol, potentially increasing the risk of bleeding. webmd.comwebmd.com It might also interfere with how thyroid hormone works in the body. webmd.com The D-isomer of carnitine can inhibit carnitine acetyltransferase, potentially leading to toxic effects. nih.gov

Connections to Arachidonic Acid Metabolites

Arachidonic acid, once released from arachidoyl-DL-carnitine, is a precursor to a vast array of signaling molecules known as eicosanoids. nih.gov These are synthesized through three major enzymatic pathways:

Cyclooxygenase (COX) pathway: This pathway, involving enzymes COX-1 and COX-2, produces prostanoids, which include prostaglandins (B1171923) (PGs), prostacyclins (PGI2), and thromboxanes (TXs). mdpi.comnih.gov These molecules are involved in inflammation, blood clotting, and vascular tone regulation. mdpi.com

Lipoxygenase (LOX) pathway: This pathway generates leukotrienes (LTs), lipoxins (LXs), and hydroxyeicosatetraenoic acids (HETEs). nih.gov These metabolites play critical roles in inflammation and immune responses. nih.gov

Cytochrome P450 (CYP) pathway: This pathway produces epoxyeicosatrienoic acids (EETs) and additional HETEs, which are involved in regulating blood pressure and vascular function. mdpi.comnih.gov

Studies have shown that carnitine can influence arachidonic acid metabolism. It has been observed to inhibit the incorporation of arachidonic acid into platelet phospholipids (B1166683) and its subsequent release, thereby affecting platelet aggregation and the formation of thromboxane (B8750289) A2. nih.gov This suggests that the levels of arachidoyl-carnitine could indirectly influence the production and activity of these potent biological mediators.

Regulatory Mechanisms of Acylcarnitine Levels

Acylcarnitines, including long-chain species like this compound, are crucial intermediates in fatty acid metabolism. Their concentrations are tightly regulated, reflecting the body's energy status and metabolic health. These molecules are not merely byproducts but also act as signaling molecules and buffers for metabolic processes. metwarebio.com By binding to excess acyl groups, they prevent the toxic accumulation of acyl-CoA intermediates, especially during periods of metabolic stress. metwarebio.com The regulation of their levels is complex, involving a multitude of physiological and pathological factors.

The levels of circulating acylcarnitines are dynamic and influenced by a variety of biological, lifestyle, and metabolic determinants. nih.govnih.gov Research has shown that these concentrations can serve as biomarkers for disruptions in numerous metabolic pathways, including those related to amino acid catabolism and fatty acid oxidation (FAO). nih.gov

Key factors influencing acylcarnitine concentrations include:

Physiological States: Age, sex, and fasting status are major contributors to the variability in acylcarnitine profiles. nih.govnih.gov For instance, acylcarnitine levels tend to increase during fasting and exercise, which are states that promote fat oxidation. youtube.com Conversely, after a carbohydrate-containing meal, their levels tend to decrease as the body switches to glucose metabolism. youtube.com

Dietary Intake: Diet plays a significant role in modulating acylcarnitine levels. nih.govnih.gov The consumption of specific foods, such as dairy products, can be associated with corresponding medium or long-chain acylcarnitines. nih.govnih.gov Furthermore, the type of dietary fat can have a profound impact. Studies in animal models have shown that diets high in animal-derived fats (like lard and butter) lead to an accumulation of harmful long-chain acylcarnitines in immune cells, impairing their function. newatlas.com In contrast, diets based on plant-derived fats did not have this effect. newatlas.com

Metabolic Precursors: The availability of fatty acids and amino acids directly impacts the formation of specific acylcarnitines. Concentrations of medium and long-chain acylcarnitines can be associated with the corresponding fatty acids present in plasma. nih.govnih.gov Similarly, short-chain acylcarnitines, such as propionylcarnitine (B99956) and valerylcarnitine, are moderately associated with the levels of branched-chain amino acids. nih.govnih.gov

Enzymatic Regulation: The activity of the carnitine acyltransferase enzyme family is a critical control point. nih.gov These enzymes, located in mitochondria, peroxisomes, and the endoplasmic reticulum, facilitate the conversion of fatty acyl-CoAs to fatty acylcarnitines. nih.gov A key regulatory mechanism is the inhibition of long-chain carnitine acyltransferase activity by malonyl-CoA, an intermediate in fatty acid synthesis. nih.gov This ensures that fatty acid oxidation is suppressed when fatty acid synthesis is active. nih.gov Regulation also occurs at the genetic level, with shared factors controlling the mRNA transcription of mitochondrial and peroxisomal enzymes. nih.gov

Below is a data table summarizing the primary factors that influence circulating acylcarnitine concentrations.

| Factor | Effect on Acylcarnitine Levels | Description | Citations |

| Fasting | Increase | Fasting promotes the breakdown of fats for energy, leading to higher production of acylcarnitines. | nih.govyoutube.com |

| Exercise | Increase | Physical activity, particularly moderate to high intensity, increases fatty acid oxidation and subsequently raises acylcarnitine levels. | youtube.com |

| Diet | Varies | Levels are influenced by dietary patterns, with specific food groups (e.g., dairy) and the type of fat (animal vs. plant-based) affecting the acylcarnitine profile. | nih.govnih.govnewatlas.com |

| Age & Sex | Varies | Age and sex account for a significant portion of the variability in acylcarnitine concentrations among individuals. | nih.govnih.gov |

| Malonyl-CoA | Decrease | This intermediate of fatty acid synthesis inhibits carnitine palmitoyltransferase I (CPT I), reducing the formation of long-chain acylcarnitines. | nih.gov |

| Metabolic Disease | Increase | In conditions like insulin (B600854) resistance or inborn errors of metabolism, incomplete or inefficient fatty acid oxidation leads to the accumulation of acylcarnitines. | nih.govnih.gov |

The key mechanisms for maintaining the carnitine pool include:

Biosynthesis: The primary sites for L-carnitine synthesis are the liver, kidneys, and brain. nih.gov The process begins with trimethyl-lysine, which undergoes a multi-step enzymatic conversion to form L-carnitine. nih.gov

Carnitine Transporters: The transport of carnitine into and out of cells is mediated by a family of organic cation transporters (OCTs). nih.gov The high-affinity, sodium-dependent transporter OCTN2 is the most critical factor for controlling carnitine levels in the plasma membrane and is responsible for the uptake of carnitine in tissues like muscle, heart, and kidney. nih.gov Mutations in the gene for OCTN2 can lead to carnitine deficiency. hmdb.ca Other transporters like OCTN1 and OCTN3 also play roles in intracellular carnitine transport. nih.gov

Renal Reabsorption: The kidneys play a vital role in carnitine homeostasis by efficiently reabsorbing carnitine from the glomerular filtrate to prevent its loss in urine. nih.gov This process is also primarily mediated by the OCTN2 transporter. nih.gov

Buffering and Detoxification: The carnitine pool acts as a buffer, binding to acyl groups from acyl-CoA molecules. nih.gov This function is crucial for maintaining the balance between free and acylated coenzyme A and for removing potentially toxic acyl-CoA metabolites that can accumulate during metabolic stress. nih.govfrontiersin.org This homeostatic mechanism is vital for protecting mitochondrial function and integrity. nih.gov

The following table details the components integral to the homeostatic control of the carnitine pool.

| Component | Role in Homeostasis | Key Molecules/Tissues Involved | Citations |

| Biosynthesis | Endogenous production of L-carnitine. | Liver, Kidneys, Brain; Precursor: Trimethyl-lysine. | nih.gov |

| Dietary Intake | External supply of carnitine. | Meat, Dairy Products. | researchgate.net |

| Cellular Transport | Uptake of carnitine from circulation into tissues. | OCTN2 (primary transporter), OCTN1, OCTN3; Heart, Muscle, Kidney. | nih.gov |

| Renal Function | Conservation of carnitine by preventing urinary loss. | Kidneys; OCTN2 transporter facilitates reabsorption. | nih.gov |

| Metabolic Buffering | Regulation of the acyl-CoA/free CoA ratio and removal of excess acyl groups. | Mitochondria; Carnitine Acyltransferases. | nih.govnih.gov |

Iv. Pathophysiological Implications and Disease Mechanisms

Biomarker Potential in Metabolic Disorders

The measurement of specific acylcarnitines provides a window into the body's metabolic state. These molecules are integral to energy metabolism, particularly the transport of long-chain fatty acids into the mitochondria for beta-oxidation youtube.com.

Arachidoyl-carnitine and other acylcarnitines are considered excellent biomarkers for disruptions in cellular metabolism nih.gov. Their levels can reflect the balance between fatty acid supply and mitochondrial oxidation. An accumulation of long-chain acylcarnitines like arachidoyl-carnitine may indicate an overload of fatty acids or impaired mitochondrial function, where the rate of fatty acid esterification to carnitine exceeds the rate of their oxidation nih.govresearchgate.net. This metabolic inflexibility is a hallmark of several metabolic disorders clinicaltrials.gov. The analysis of acylcarnitine profiles through techniques like mass spectrometry allows for the sensitive detection of these metabolic derangements, providing diagnostic and therapeutic insights bevital.no.

Research has highlighted the serum level of arachidonoyl-carnitine (also referred to as C20:4 carnitine) as a promising biomarker for predicting adverse cardiometabolic outcomes, particularly in the context of hypertension treatment. nih.govnih.gov A key study involving hypertensive patients treated with the beta-blocker atenolol (B1665814) found that the mere presence of detectable arachidonoyl-carnitine at baseline was significantly associated with negative metabolic changes and a poorer treatment response after nine weeks. nih.gov

Specifically, patients with detectable arachidonoyl-carnitine showed a significant increase in blood glucose levels. nih.govresearchgate.net Furthermore, its presence was nominally associated with a decrease in beneficial high-density lipoprotein cholesterol (HDL-C) and, importantly, a less effective blood pressure-lowering response to the medication. nih.govnih.gov These findings underscore the potential of arachidonoyl-carnitine as a predictive biomarker to identify patients at risk for unfavorable cardiometabolic effects from certain antihypertensive drugs. nih.gov

Table 1: Predictive Value of Arachidonoyl-carnitine (C20:4) for Adverse Cardiometabolic Responses to Atenolol

This table summarizes findings from a study on hypertensive patients treated with atenolol, showing associations between the presence of Arachidonoyl-carnitine and various clinical outcomes.

| Cardiometabolic Outcome | Association with Presence of Arachidonoyl-carnitine (C20:4) | Significance (p-value) | Source |

|---|---|---|---|

| Change in Blood Glucose | Significant Increase | 0.0002 | nih.govnih.govresearchgate.net |

| Change in HDL-Cholesterol | Nominal Decrease | 0.017 | nih.govnih.govresearchgate.net |

| Change in Systolic Blood Pressure | Less Reduction | 0.006 | nih.govnih.govresearchgate.net |

| Change in Diastolic Blood Pressure | Less Reduction | 0.002 | nih.govnih.govresearchgate.net |

Associations with Specific Disease States

Elevated levels of long-chain acylcarnitines, including arachidoyl-carnitine, are implicated in the pathophysiology of several prevalent metabolic diseases.

Long-chain acylcarnitines are thought to play a role in activating inflammatory processes that are characteristic of obesity. nih.gov Studies suggest that these molecules can activate proinflammatory signaling pathways, such as NF-κB, in an acyl chain length-dependent manner. nih.gov This activation can lead to an increased inflammatory response. nih.gov While direct evidence for arachidoyl-carnitine is emerging, the broader family of long-chain acylcarnitines has been implicated in driving obesity-associated inflammation. nih.gov Conversely, supplementation with L-carnitine, the precursor molecule, has been shown in a meta-analysis to effectively reduce levels of key inflammatory markers like C-reactive protein (CRP), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), particularly in individuals who are overweight or obese (BMI ≥ 25 kg/m ²). nih.gov Animal studies have also demonstrated that L-carnitine supplementation can reduce abdominal fat accumulation resulting from a high-fat diet. nih.gov

A growing body of evidence links long-chain acylcarnitines to the development of insulin (B600854) resistance and type 2 diabetes. nih.govnih.gov The "carnitine hypothesis" posits that in states of lipid oversupply, as seen in obesity and high-fat diets, the accumulation of fatty acyl-CoA metabolites in tissues like skeletal muscle impairs insulin signaling. nih.gov Carnitine plays a critical role by facilitating the oxidation of these fatty acids and their export from mitochondria as acylcarnitines, thereby reducing their toxic accumulation. nih.gov An elevated level of long-chain acylcarnitines such as arachidoyl-carnitine can thus be a marker of this metabolic stress and mitochondrial overload, which contributes to insulin resistance. nih.govnih.gov

Clinical and preclinical studies support this link. L-carnitine supplementation has been shown to improve insulin sensitivity and enhance insulin-stimulated glucose utilization. nih.govnih.gov Meta-analyses of randomized controlled trials have concluded that L-carnitine supplementation can significantly reduce fasting plasma glucose, insulin levels, and HOMA-IR (a measure of insulin resistance). nih.govumw.edu.pl

Table 2: Selected Studies on L-carnitine Supplementation and Markers of Insulin Resistance

This table presents findings from various studies on the effects of L-carnitine supplementation on key markers related to insulin resistance and glycemic control.

| Study Focus | Key Findings | Source |

|---|---|---|

| Meta-analysis on Glycemic Control | L-carnitine supplementation significantly reduces fasting plasma glucose, insulin, and HOMA-IR levels. | nih.gov |

| Patients with Type 2 Diabetes | Carnitine supplementation improved insulin sensitivity and increased acetylcarnitine formation in skeletal muscle. | nih.gov |

| Meta-analysis on Insulin Resistance (HOMA-IR) | L-carnitine was found to be useful in treating insulin resistance, with effectiveness increasing over time. | umw.edu.pl |

| High-Fat Fed Mice | Dietary carnitine supplementation attenuated the development of insulin resistance and improved insulin-stimulated glucose utilization. | nih.gov |

Arachidoyl-carnitine has been directly implicated in blood pressure regulation, primarily through its association with the efficacy of antihypertensive treatments. As detailed previously, the presence of arachidonoyl-carnitine in the serum of hypertensive patients was linked to a significantly poorer blood pressure-lowering response to atenolol. nih.govresearchgate.net This suggests that the metabolic state reflected by detectable arachidonoyl-carnitine may interfere with the mechanisms of certain blood pressure medications. nih.gov

More broadly, the carnitine system is involved in cardiovascular health. Studies have shown that carnitine deficiency can provoke hypertension induced by hypoglycemia in animal models, while supplementation with acetyl-L-carnitine resisted this blood pressure elevation. nih.gov Furthermore, the precursor of arachidoyl-carnitine, arachidonic acid, is metabolized in the kidney to compounds that play a significant role in blood pressure regulation. mdpi.com A meta-analysis of randomized controlled trials found that L-carnitine supplementation was associated with a significant reduction in systolic blood pressure. nih.gov

Connections to Mitochondrial Dysfunction in Various Diseases

Long-chain acylcarnitines are intricately linked to the health of mitochondria, the powerhouses of the cell. Under normal conditions, they are transient intermediates in the transport of long-chain fatty acids across the inner mitochondrial membrane for beta-oxidation, a key energy-generating process. mdpi.com However, in conditions of metabolic stress or genetic disorders affecting fatty acid oxidation (FAOD), the process of beta-oxidation can become inefficient or "incomplete." physiology.orgnih.gov This leads to an accumulation of long-chain acylcarnitines within the mitochondria and their subsequent leakage into the cytoplasm and bloodstream. nih.govnih.gov

This accumulation is more than just a marker of a problem; it can actively contribute to mitochondrial damage. mdpi.comnih.gov Elevated levels of long-chain acylcarnitines have been associated with increased production of reactive oxygen species (ROS), induction of apoptosis (programmed cell death), and endoplasmic reticulum (ER) stress in heart muscle cells, particularly following cardiac ischemia. nih.gov In essence, the buildup of these molecules suggests that the mitochondrial pathways are perturbed, and this accumulation may itself exacerbate cellular damage. mdpi.com Conditions such as insulin resistance, type 2 diabetes, and heart failure are often characterized by this mitochondrial dysfunction and the associated elevation of long-chain acylcarnitines. mdpi.comphysiology.org

Potential in Neurodegenerative Disorders (General Acylcarnitines)

While fat is not the primary fuel for the brain, acylcarnitines play surprisingly diverse and crucial roles in neuroprotection. nih.govbiomind.co.il Research indicates that acylcarnitines are involved in synthesizing lipids, modifying and stabilizing cell membranes, modulating gene and protein expression, improving mitochondrial function, and enhancing cholinergic neurotransmission. nih.govbiomind.co.il Given these multifactorial roles, alterations in acylcarnitine metabolism have been investigated in the context of neurodegenerative diseases.

Studies have suggested that acylcarnitine synthesis and transport are altered in Alzheimer's disease. duke.edu Specifically, metabolic flux analysis in post-mortem brain samples from Alzheimer's patients revealed differences in reactions involving carnitine transport and fatty acid oxidation enzymes like CPT1, CPT2, ACADS, and ACADM. duke.edu This suggests that altered metabolism of short and medium-chain acylcarnitines could be a metabolic feature of the disease. duke.edu Furthermore, acetylcarnitine, a short-chain acylcarnitine, has been proposed as a therapeutic agent for several neurodegenerative disorders due to its role in modulating the cellular stress response. nih.gov Acylcarnitines are considered promising candidates for biomarkers for various neurological disorders and neurotoxicity. nih.gov

Interactive Data Table: Acylcarnitines in Neurodegenerative Disorders

| Acylcarnitine Type | Potential Role in Neuroprotection | Observed Alteration in Disease | Associated Disease/Condition | Reference |

|---|---|---|---|---|

| General Acylcarnitines | Lipid synthesis, membrane stabilization, gene modulation, antioxidant activity, enhanced neurotransmission. | Altered profiles in brain tissue and plasma. | General Neurodegenerative Disorders, Neurotoxicity | nih.govbiomind.co.ilnih.gov |

| Short/Medium-Chain Acylcarnitines | Improving mitochondrial function. | Altered metabolic fluxes in synthesis and transport reactions (CPT1, CPT2, ACADS, ACADM). | Alzheimer's Disease | duke.edu |

| Acetylcarnitine (Short-Chain) | Modulation of cellular stress response, cytoprotection. | Proposed as a therapeutic agent. | General Neurodegenerative Disorders, Aging | nih.gov |

Mechanisms of Action in Disease Progression

Modulation of Glucose and Lipid Catabolism

Acylcarnitines are central to the regulation of energy substrate choice, particularly the balance between glucose and fatty acid oxidation. The accumulation of specific acylcarnitines can signify and influence the body's metabolic flexibility. For instance, the presence of arachidonoyl-carnitine (C20:4) has been significantly associated with increased blood glucose levels in hypertensive patients treated with atenolol. nih.gov This suggests a direct link between this specific long-chain acylcarnitine and impaired glucose metabolism. nih.gov

The mechanism involves the intricate regulation within the mitochondria. An excess of acyl-CoAs, reflected by high levels of acylcarnitines, can inhibit the pyruvate (B1213749) dehydrogenase complex, a key enzyme that gates the entry of glucose-derived pyruvate into the TCA cycle for oxidation. nih.gov Short-chain acylcarnitines, such as acetylcarnitine, are particularly important in this context, as their export from the mitochondria can relieve the inhibition of this complex, thereby affecting glucose oxidation. nih.gov Therefore, an imbalance in the acylcarnitine pool, especially an overabundance of long-chain species, can disrupt the normal switching between fat and glucose metabolism, a hallmark of insulin resistance. physiology.orgnih.gov

Contribution to Cellular Stress and Oxidative Damage

Under conditions of inefficient fatty acid oxidation, the buildup of long-chain acylcarnitines can be a direct contributor to cellular stress and oxidative damage. nih.gov Studies have shown that exposing skeletal muscle cells (myotubes) to long-chain acylcarnitines can activate cell stress pathways and, at higher concentrations, even lead to cell death. nih.gov This effect is partly mediated by a rapid increase in intracellular calcium. nih.gov

In cardiac muscle, the accumulation of long-chain acylcarnitines during ischemia has been linked to increased production of reactive oxygen species (ROS), apoptosis, and ER stress. nih.gov Similarly, research suggests that acylcarnitines may induce inflammation through the generation of ROS via pathways like NADPH oxidase. nih.gov While some studies show that certain carnitines can have antioxidant properties and protect mitochondrial metabolism from oxidative damage in specific contexts mdpi.com, the accumulation of long-chain species is more commonly associated with pathological cellular stress. mdpi.comnih.gov This accumulation is thought to contribute to the pathology seen in fatty acid oxidation disorders and cardiomyocyte death after cardiac ischemia. nih.gov

Impact on Inflammatory Processes

There is growing evidence that acylcarnitines, particularly medium and long-chain species, can actively promote inflammation. physiology.orgcapes.gov.brnih.gov This is a critical mechanism by which metabolic dysfunction can lead to chronic disease states. Studies have shown that plasma concentrations of these acylcarnitines are elevated in insulin resistance and type 2 diabetes, conditions characterized by low-grade inflammation. physiology.orgnih.gov

The mechanism involves the activation of classical proinflammatory signaling pathways. Acylcarnitines have been shown to induce the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response, in a manner dependent on their chain length. physiology.orgcapes.gov.br For example, tetradecanoylcarnitine (B609379) (C14), used as a representative acylcarnitine, stimulates the expression and secretion of proinflammatory cytokines and activates key signaling molecules like JNK and ERK. physiology.orgcapes.gov.brnih.gov This suggests that the incomplete burning of fatty acids in mitochondria produces by-products—acylcarnitines—that can themselves trigger an inflammatory response, thus creating a vicious cycle that contributes to disease progression. nih.govcapes.gov.br

Interactive Data Table: Research Findings on Acylcarnitine Mechanisms

| Mechanism | Key Acylcarnitine Type | Observed Effect | Cell/System Studied | Reference |

|---|---|---|---|---|

| Modulation of Glucose Metabolism | Arachidonoyl-carnitine (C20:4) | Associated with increased blood glucose. | Hypertensive Patients | nih.gov |

| Cellular Stress | Long-Chain Acylcarnitines | Activation of cell stress pathways, increased intracellular calcium, cell death. | C2C12 Myotubes | nih.gov |

| Oxidative Damage | Long-Chain Acylcarnitines | Increased Reactive Oxygen Species (ROS), apoptosis, ER stress. | Cardiac Muscle (Ischemia models) | nih.gov |

| Inflammation | Medium/Long-Chain Acylcarnitines | Induced expression of COX-2 and proinflammatory cytokines; activated JNK and ERK pathways. | RAW 264.7 Macrophages | physiology.orgcapes.gov.brnih.gov |

V. Analytical Methodologies for Research on Arachidoyl Dl Carnitine Chloride

Quantitative Measurement Techniques in Biological Samples

The quantitative evaluation of long-chain acylcarnitines like arachidoyl carnitine in biological materials such as cultured cells, tissues, plasma, and dried blood spots (DBS) is crucial for studying lipid metabolism and related enzymatic activities. nih.govnih.gov These measurements are essential for understanding the pathophysiology of various conditions, including inherited metabolic disorders, obesity, and diabetes, where alterations in acylcarnitine profiles are often observed. nih.govnih.gov

Historically, the analysis of carnitine and its esters relied on enzymatic assays that could only determine free and total carnitine levels, providing a calculated total of acylcarnitines without differentiating individual species. nih.govnih.gov The advent of mass spectrometry revolutionized the field by enabling the specific and sensitive determination of a wide array of individual acylcarnitine esters. nih.govnih.gov

Modern quantitative methods are predominantly based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net These techniques allow for the robust quantification of a broad spectrum of acylcarnitines, from short-chain to very-long-chain species, even at low concentrations. nih.gov The ability to separate and quantify isomeric compounds, which is a significant challenge in acylcarnitine analysis, is a key advantage of these methods. nih.govnih.gov For instance, methods have been developed to separate and quantify dozens of acylcarnitine species, including those with acyl-chain lengths from C2 to C18 and beyond. nih.govnih.gov

The choice of biological sample can influence the analytical approach. Dried blood spots are frequently used for newborn screening and retrospective studies due to ease of collection and storage. nih.govnih.gov Plasma and urine are also common matrices for diagnostic and research purposes. nih.govlabcorp.com The analysis in different sample types, such as plasma, urine, and tissue homogenates, often requires specific sample preparation protocols to ensure accurate quantification. nih.gov

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is the cornerstone of modern acylcarnitine analysis, providing unparalleled sensitivity and specificity. nih.govbevital.no It is widely used in both research and clinical settings, particularly for newborn screening of metabolic disorders. nih.govbevital.no

Liquid Chromatography Coupled with Mass Spectrometry (LC/MS)

Liquid chromatography coupled with mass spectrometry (LC/MS) has become a robust and efficient methodology for the analysis of acylcarnitines. nih.govplos.org This technique offers significant advantages over earlier methods by allowing for the separation of various acylcarnitine species, including isomers, prior to detection by the mass spectrometer. restek.comnih.gov The chromatographic separation is crucial for distinguishing between isobaric compounds (molecules with the same mass but different structures), which is essential for accurate diagnosis and research. nih.govrestek.com

Different chromatographic techniques can be employed. Reversed-phase chromatography is commonly used, where acylcarnitines are separated based on the length and properties of their fatty acyl chains. plos.org Hydrophilic interaction liquid chromatography (HILIC) is another approach that offers rapid separation of free carnitine and acylcarnitines, often without the need for derivatization. sigmaaldrich.com The use of ultra-high-performance liquid chromatography (UHPLC) can further enhance separation efficiency and reduce analysis time. nih.gov

Derivatization of acylcarnitines, for example, with 3-nitrophenylhydrazine, can increase the signal intensity in the mass spectrometer, leading to improved sensitivity. plos.org However, methods for the analysis of underivatized acylcarnitines are also widely used. restek.comfamiliasga.com

Tandem Mass Spectrometry (MS/MS) for Acylcarnitine Profiling

Tandem mass spectrometry (MS/MS) is a powerful technique that has been central to acylcarnitine profiling since the 1990s. nih.govnih.gov It is particularly valuable for newborn screening programs as it allows for the multiplexed analysis of numerous metabolites from a single dried blood spot sample. nih.govrevvity.com

In a typical MS/MS workflow for acylcarnitine analysis, a precursor ion scan is used. All acylcarnitines produce a common fragment ion at m/z 85 upon collision-induced dissociation. By scanning for all parent ions that produce this specific fragment, a profile of the various acylcarnitines present in the sample can be generated. nih.gov This method is highly sensitive and specific for the detection of acylcarnitines. revvity.com

While flow-injection analysis MS/MS provides a rapid screening method, the coupling of MS/MS with liquid chromatography (LC-MS/MS) offers the advantage of separating isomeric and isobaric species, which cannot be distinguished by MS/MS alone. nih.govnih.gov This separation is critical for the differential diagnosis of certain metabolic disorders where specific isomers are indicative of a particular condition. nih.govrestek.com For example, UHPLC-MS/MS methods have been developed to resolve diagnostically important isomers like butyrylcarnitine (B1668139) and isobutyrylcarnitine. nih.gov

The following table summarizes common MS/MS transitions for various acylcarnitines, although specific transitions for Arachidoyl-DL-carnitine chloride were not detailed in the provided search results.

| Acylcarnitine | Precursor Ion (m/z) | Product Ion (m/z) |

| Free Carnitine (C0) | 162.1 | 85.1 |

| Acetylcarnitine (C2) | 204.1 | 85.1 |

| Propionylcarnitine (B99956) (C3) | 218.1 | 85.1 |

| Butyrylcarnitine (C4) | 232.1 | 85.1 |

| Isovalerylcarnitine (C5) | 246.1 | 85.1 |

| Octanoylcarnitine (C8) | 288.2 | 85.1 |

| Decanoylcarnitine (C10) | 316.2 | 85.1 |

| Dodecanoylcarnitine (C12) | 344.3 | 85.1 |

| Tetradecanoylcarnitine (B609379) (C14) | 372.3 | 85.1 |

| Hexadecanoylcarnitine (C16) | 400.4 | 85.1 |

| Octadecanoylcarnitine (C18) | 428.4 | 85.1 |

| Arachidoylcarnitine (C20) | 456.5 (Calculated) | 85.1 |

Note: The precursor ion m/z for Arachidoylcarnitine is calculated based on the pattern of other acylcarnitines and would need to be confirmed experimentally.

Isotope-Labeling Derivatization for Enhanced Quantitation

Isotope-labeling derivatization is a sophisticated strategy employed to enhance the accuracy and sensitivity of acylcarnitine quantification by LC-MS. acs.orgacs.org This approach involves chemically modifying the acylcarnitines with a reagent that exists in both a light (unlabeled) and heavy (isotope-labeled, e.g., with deuterium (B1214612) or ¹³C) form. acs.orgnih.gov

A common method involves derivatizing the carboxyl group of the acylcarnitines. acs.orgacs.org For example, a pair of reagents containing a primary amine group can be used to label the carboxyl group, with one reagent being unlabeled and the other containing deuterium atoms. nih.govresearchgate.net When a biological sample is mixed with a known amount of the heavy-labeled standards, the light-labeled endogenous acylcarnitines and the heavy-labeled internal standards can be analyzed simultaneously by LC-MS. nih.gov

The key advantages of this technique include:

Improved Accuracy: The heavy-labeled internal standards co-elute with their light-labeled counterparts and experience similar ionization effects in the mass spectrometer, thus correcting for matrix effects and variations in instrument response. nih.gov

Enhanced Sensitivity: Derivatization can improve the ionization efficiency of the acylcarnitines, leading to higher signal intensity and lower limits of detection. nih.gov

Confident Identification: The characteristic mass difference between the light- and heavy-labeled pairs provides a high degree of confidence in the identification of the acylcarnitines, helping to distinguish them from other metabolites in the sample. nih.govresearchgate.net

This technique is particularly useful for nontargeted profiling of acylcarnitines in biological samples, where it can aid in the discovery and identification of a wide range of these metabolites. acs.orgresearchgate.net

Sample Preparation and Stability Considerations for Research Applications

Proper sample preparation and an understanding of analyte stability are critical for obtaining reliable and reproducible results in acylcarnitine research. The choice of sample preparation technique depends on the biological matrix and the analytical method being used.

For plasma or tissue samples, a common first step is protein precipitation using organic solvents like methanol (B129727) or acetonitrile. nih.govnih.gov This is often followed by solid-phase extraction (SPE) to further purify the sample and concentrate the acylcarnitines. nih.gov For dried blood spots, acylcarnitines are typically extracted using a solvent, often methanol, which may contain internal standards. nih.govacs.org

Derivatization, such as butyl-esterification, is a common step in many acylcarnitine analysis methods. nih.govacs.org This process converts the acylcarnitines to their butyl esters, which can improve their chromatographic properties and detection by mass spectrometry. familiasga.com However, methods for analyzing underivatized acylcarnitines are also available. restek.com

The stability of acylcarnitines in biological samples is a significant concern, especially for retrospective studies using stored samples. nih.govacs.org The stability is influenced by storage temperature and the chain length of the acylcarnitine.

The following table summarizes the stability of acylcarnitines under different storage conditions:

| Storage Condition | Stability | Observations |

| -18°C to -80°C | Stable for at least 330 days to several years. nih.govacs.org | This is the recommended storage temperature for long-term preservation of acylcarnitine profiles. acs.orgacs.org |

| Room Temperature | Unstable, especially for prolonged periods (>14 days). nih.govacs.org | Acylcarnitines hydrolyze to free carnitine and the corresponding fatty acids. nih.govacs.org Short-chain acylcarnitines degrade more rapidly than long-chain species. nih.govacs.org |

| 5°C (Refrigerator) | Gradual decay over time. nih.gov | Some acylcarnitines remain relatively stable or decay in a predictable linear fashion over a couple of years, while others are more unstable. nih.gov Free carnitine levels tend to increase. nih.gov |

Due to the potential for degradation, it is crucial to store biological samples intended for acylcarnitine analysis at or below -20°C. acs.orgacs.org For retrospective analyses of samples stored at higher temperatures, correction factors for sample decay may be necessary to obtain accurate quantitative results. nih.govacs.org

Bioanalytical Method Validation for Research Integrity

Bioanalytical method validation is the process of demonstrating that a specific analytical method is suitable for its intended purpose, ensuring the reliability and reproducibility of the data generated. youtube.com For research on this compound and other acylcarnitines, rigorous method validation is essential to ensure the integrity of the findings.

A validated bioanalytical method for acylcarnitine quantification should demonstrate acceptable performance in several key areas:

Accuracy: The closeness of the measured value to the true value. This is often assessed by analyzing quality control (QC) samples with known concentrations of the analyte. waters.com

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the coefficient of variation (%CV) and is evaluated at both intra-day and inter-day levels. waters.com

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as isomers, isobars, and matrix components. nih.govyoutube.com

Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a defined range. Calibration curves are used to establish linearity, and correlation coefficients (r²) are typically expected to be close to 1.0. waters.com

Limit of Quantification (LOQ): The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. sciex.com

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions, including freeze-thaw cycles and short-term storage at room temperature. acs.orgyoutube.com

The validation process should be well-documented and follow established guidelines. youtube.com The use of stable isotope-labeled internal standards is highly recommended to improve the accuracy and precision of the method. waters.com By adhering to rigorous validation standards, researchers can have confidence in the quality and integrity of their data, which is crucial for advancing our understanding of the roles of acylcarnitines in health and disease.

Vi. Experimental Models and Approaches in Arachidoyl Dl Carnitine Chloride Research

In Vitro Cell Culture Models

In vitro models provide a controlled environment to study the specific cellular and molecular effects of Arachidoyl-DL-carnitine chloride, minimizing the systemic complexities of a whole organism.

The transport of carnitine and its acylated forms, such as this compound, into cells is a critical first step for its metabolic activity. Cellular uptake is primarily mediated by specific organic cation transporters, particularly OCTN2 (Organic Cation/Carnitine Transporter 2), which is expressed in tissues like the heart, skeletal muscle, and kidney conicet.gov.ar. Studies using various cell lines, including myoblasts, hepatocytes, and astrocytes, have been instrumental in characterizing this transport mechanism conicet.gov.arnih.gov. While direct uptake studies on this compound are not extensively documented, the established role of the carnitine shuttle system provides a strong framework for its presumed mechanism youtube.com. Once inside the cell, acylcarnitines are transported into the mitochondrial matrix via the carnitine-acylcarnitine translocase (CACT) mdpi.comfrontiersin.org. Within the mitochondria, the enzyme carnitine palmitoyltransferase II (CPT II) would catalyze the reverse reaction, transferring the arachidoyl group from carnitine back to coenzyme A to form arachidoyl-CoA, which can then enter the β-oxidation pathway for energy production mdpi.comfrontiersin.org.

Long-chain acylcarnitines are increasingly recognized not just as metabolic intermediates but also as bioactive molecules that can modulate cellular signaling pathways. High concentrations of these molecules have been shown to induce cellular stress. For instance, studies using C2C12 myotubes (a mouse muscle cell line) demonstrated that treatment with long-chain acylcarnitines (C14-C18) led to a dose-dependent increase in the production of the inflammatory cytokine IL-6 nih.gov. It is proposed that long-chain acylcarnitines can interact with and disrupt cell membranes, potentially impacting the function of membrane-based systems and triggering stress responses nih.gov.

In cardiomyocytes, long-chain acylcarnitines like palmitoylcarnitine (B157527) have been shown to induce cytosolic calcium accumulation and dissipation of the mitochondrial membrane potential, effects that can lead to mitochondrial dysfunction nih.gov. Furthermore, related molecules such as arachidonoyl-L-carnitine are derived from arachidonic acid, a key precursor for a host of signaling molecules including prostaglandins (B1171923) and leukotrienes that regulate pathways involved in inflammation and metabolism nih.govnih.gov. While specific signaling studies on this compound are limited, research on related long-chain acylcarnitines suggests this is a critical area for investigation.

In Vivo Animal Models

Animal models are indispensable for understanding the systemic effects of this compound, including its influence on metabolic homeostasis and its association with disease phenotypes in a complex physiological system.

Mouse models have been central to understanding the consequences of dysregulated long-chain acylcarnitine metabolism. For example, mouse models of very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency, an inherited metabolic disorder, exhibit a significant accumulation of long-chain acylcarnitines in tissues like muscle and heart, particularly after exercise nih.gov. This accumulation directly correlates with the levels of their corresponding acyl-CoA esters, confirming the link between enzymatic defects in β-oxidation and the buildup of these metabolites nih.gov.

Recent studies using mouse models have also uncovered a link between diet, long-chain acylcarnitines, and disease. When fed high-fat diets derived from animal fats (like lard or butter), obese mice showed accelerated tumor growth technologynetworks.comnewatlas.com. This was associated with elevated levels of metabolic intermediates, specifically long-chain acylcarnitines, which were found to suppress the function of cytotoxic T cells and natural killer (NK) cells, key components of the anti-tumor immune response technologynetworks.comnewatlas.comthemunicheye.com. In contrast, obese mice fed plant-based fats did not exhibit the same effect newatlas.com. Furthermore, in a study on locusts, levels of C20:0-carnitine (arachidoyl carnitine) were observed to change significantly during phase transition, indicating a potential role in the regulation of broad metabolic shifts pnas.org.

Pharmacometabolomics is an application of metabolomics that studies how an individual's metabolic profile influences their response to a drug mdpi.com. This approach has been used to identify acylcarnitines as potential biomarkers for drug efficacy and adverse effects. In a notable study involving the antihypertensive drug atenolol (B1665814), the presence of arachidonoyl-carnitine (C20:4) in patients' serum at baseline was significantly associated with adverse cardiometabolic responses to the drug, including increased glucose levels and a poorer blood pressure-lowering effect nih.govnih.gov.

Conversely, other studies have associated changes in arachidoyl carnitine (C20:0) with positive metabolic outcomes. In a study examining the effects of exercise on insulin (B600854) sensitivity, improvements in insulin sensitivity after six months of training were associated with increases in plasma levels of arachidoyl carnitine (C20), among other metabolites diabetesjournals.orgnih.gov. These findings highlight the potential of using acylcarnitine profiles, including that of this compound, to predict and understand individual responses to therapeutic and lifestyle interventions.

Advanced Research Techniques

The study of this compound and other acylcarnitines is heavily dependent on sophisticated analytical methods capable of detecting and quantifying these molecules with high specificity and sensitivity.

| Technique | Description | Application in this compound Research | References |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A powerful analytical technique that separates compounds using liquid chromatography and identifies them based on their mass-to-charge ratio. It is the gold standard for acylcarnitine analysis. | Used for the targeted quantification of this compound and a broad profile of other acylcarnitines in biological samples like plasma, blood spots, and tissue. creative-proteomics.comnih.gov | creative-proteomics.comnih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the confident identification of compounds and the differentiation of molecules with very similar masses. | Used in untargeted metabolomics to identify a wide range of metabolites, including previously uncharacterized acylcarnitines, and to build comprehensive metabolite databases. researchgate.netacs.org | researchgate.netacs.org |

| Metabolomics/Lipidomics | The large-scale study of small molecules (metabolites) or lipids within a biological system. This approach provides a snapshot of the metabolic state. | Allows researchers to observe how the entire acylcarnitine profile, including this compound, changes in response to diet, disease, or drug treatment. mdpi.comnih.gov | mdpi.comnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | A technique that exploits the magnetic properties of atomic nuclei. It can provide detailed information about the structure and interaction of molecules. | Used to study the structural details of how long-chain acylcarnitines bind to and are transported by mitochondrial carrier proteins like the carnitine/acylcarnitine carrier (CAC). mdpi.com | mdpi.com |

These advanced techniques, often used in combination, are crucial for building a comprehensive understanding of the role of this compound in biology and disease.

Metabolomic Profiling for Systemic Analysis

Metabolomic profiling is a cornerstone in understanding the systemic impact of this compound. This high-throughput approach allows for the comprehensive analysis of metabolites in biological samples, revealing alterations in metabolic pathways. nih.gov

Methodology: Researchers typically employ targeted and non-targeted metabolomics using techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS). scienceopen.com In this process, plasma or tissue samples are analyzed to identify and quantify a wide range of metabolites simultaneously. Targeted metabolomics focuses on specific, predefined groups of metabolites, such as carnitines and amino acids, offering quantitative data. scienceopen.com Non-targeted approaches scan for all detectable metabolites, providing a broader, more exploratory view of metabolic changes. nih.gov

Detailed Research Findings: Studies on related carnitine compounds have demonstrated the power of this approach. For instance, metabolomic profiling in psoriasis patients revealed significant alterations in the plasma carnitine pool. nih.govnih.gov In one study, carnitine-targeted metabolomic analysis identified 40 significantly altered carnitines. nih.gov While some, like hexanoylcarnitine, were upregulated, others, including the long-chain acylcarnitine palmitoylcarnitine (C16), were markedly downregulated in psoriasis patients compared to healthy controls. nih.govnih.gov These findings suggest that disease states can profoundly impact the metabolism and homeostasis of acylcarnitines. Such methods are pivotal for investigating how this compound is processed and how it may influence the broader metabolic network.

Table 1: Example of Carnitine Alterations Identified via Metabolomic Profiling in a Psoriasis Model

| Metabolite | Observed Change in Psoriasis Patients | Significance |

|---|---|---|

| Palmitoylcarnitine (C16) | Markedly Downregulated | Levels were negatively correlated with disease severity (PASI score). nih.gov |

| Hexanoylcarnitine (C6) | Significantly Upregulated | Indicates a disruption in carnitine metabolism. nih.gov |

| 3-OH-octadecenoylcarnitine (C18:1-OH) | Significantly Upregulated | Suggests alterations in fatty acid oxidation. nih.gov |

| Glutamine | Significantly Downregulated | Levels were negatively correlated with disease severity (PASI score). nih.gov |

| Asparagine | Significantly Downregulated | Levels were negatively correlated with disease severity (PASI score). nih.gov |

Gene Expression Analysis Related to Metabolic Enzymes

To understand the mechanisms by which this compound may exert its effects, researchers analyze its influence on the expression of genes encoding for metabolic enzymes and transporters.

Methodology: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a common and precise method used for this purpose. nih.gov This technique measures the amount of a specific mRNA, providing insight into the level of gene expression. By comparing the expression levels of target genes in control versus treated states, scientists can determine if a compound like this compound upregulates or downregulates genes involved in processes such as fatty acid oxidation, carnitine transport, or antioxidant defense. nih.gov

Detailed Research Findings: Research into carnitine metabolism has identified key genes whose expression levels are critical. Studies in lung cancer have assessed the expression of carnitine transporter genes, including SLC22A5 and SLC6A14, finding that their expression is altered in cancer tissue compared to healthy tissue. nih.gov For example, SLC22A5 was observed to be significantly downregulated in lung squamous cell carcinoma. nih.gov In other experimental models, treatment with L-carnitine was shown to modulate the expression of genes related to apoptosis and oxidative stress. nih.gov Specifically, L-carnitine treatment in rats exposed to monosodium glutamate (B1630785) led to a significant increase in the gene expression of the anti-apoptotic protein Bcl-2 and antioxidant enzymes like catalase and superoxide (B77818) dismutase (SOD), while decreasing the expression of the pro-apoptotic gene Caspase-9. nih.gov These findings highlight that carnitine compounds can directly influence cellular function at the genetic level.

Table 2: Examples of Gene Expression Modulation by Carnitines in Experimental Models

| Gene | Function | Observed Change in Experimental Model | Reference |

|---|---|---|---|

| SLC22A5 | Carnitine Transporter | Significantly downregulated in lung squamous cell carcinoma. | nih.gov |

| Bcl-2 | Inhibits Apoptosis | Significantly increased expression with L-carnitine treatment. | nih.gov |

| Caspase-9 | Promotes Apoptosis | Significantly reduced expression with L-carnitine treatment. | nih.gov |

| Catalase (CAT) | Antioxidant Enzyme | Significantly enhanced expression with L-carnitine treatment. | nih.gov |

| Superoxide Dismutase (SOD) | Antioxidant Enzyme | Significantly enhanced expression with L-carnitine treatment. | nih.gov |

Electrophysiological Techniques for Transport Studies

Electrophysiological techniques are essential for studying the transport of charged molecules like this compound across cell membranes and for understanding their effects on cellular electrical activity, particularly in excitable tissues like cardiac muscle.

Methodology: The microelectrode technique is a primary tool for this type of investigation. It involves inserting a fine microelectrode into a single cell (e.g., a canine ventricular muscle cell) to measure the transmembrane action potential. nih.gov This allows for the precise measurement of several key electrophysiological parameters, including resting membrane potential, action potential amplitude, maximum rate of rise (dV/dt max), and action potential duration (APD). nih.gov

Detailed Research Findings: Studies on long-chain acylcarnitines, such as palmityl-L-carnitine, which is structurally similar to arachidoyl carnitine, have shown they can cause significant electrophysiological disturbances. In isolated canine ventricular muscle, palmityl-L-carnitine was found to decrease the resting membrane potential, action potential amplitude, and dV/dt max. nih.gov Furthermore, it shortened both the action potential duration and the absolute refractory period. nih.gov These effects highlight the potential for long-chain acylcarnitines to alter cardiac membrane stability. The study also showed that L-carnitine and acetyl-L-carnitine could improve the electrophysiological derangement produced by palmityl-L-carnitine, demonstrating a potential protective interaction between different forms of carnitine. nih.gov

Table 3: Electrophysiological Effects of Palmityl-L-Carnitine on Canine Ventricular Muscle

| Electrophysiological Parameter | Effect of Palmityl-L-Carnitine |

|---|---|